molecular formula C4H10ClNOS B1321775 Thiomorpholine-1-oxide hydrochloride CAS No. 76176-87-9

Thiomorpholine-1-oxide hydrochloride

Cat. No. B1321775
CAS RN: 76176-87-9
M. Wt: 155.65 g/mol
InChI Key: CNAHTBMMJSMMEC-UHFFFAOYSA-N
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Description

Thiomorpholine-1-oxide hydrochloride, also known as THIOMORPHOLINE 1,1-DIOXIDE HYDROCHLORIDE, is a chemical compound with the molecular formula C4H10ClNO2S . It can be considered a thio analog of morpholine .


Synthesis Analysis

A procedure for the continuous flow generation of thiomorpholine, a related compound, in a two-step telescoped format was developed . The key step was the photochemical thiol–ene reaction of cysteamine hydrochloride and vinyl chloride as low-cost starting materials . This reaction could be conducted under highly concentrated (4 M) conditions using a low amount (0.1–0.5 mol %) of 9-fluorenone as the photocatalyst, leading to the corresponding half-mustard intermediate in quantitative yield . Thiomorpholine was subsequently obtained by base-mediated cyclization .


Molecular Structure Analysis

The molecular weight of Thiomorpholine-1-oxide hydrochloride is 155.65 g/mol . The molecular formula is C4H10ClNO2S .


Chemical Reactions Analysis

The synthesis of Thiomorpholine involves a photochemical thiol–ene reaction of cysteamine hydrochloride and vinyl chloride as low-cost starting materials . This reaction could be conducted under highly concentrated (4 M) conditions using a low amount (0.1–0.5 mol %) of 9-fluorenone as the photocatalyst, leading to the corresponding half-mustard intermediate in quantitative yield . Thiomorpholine was subsequently obtained by base-mediated cyclization .

Scientific Research Applications

Thiomorpholine-1-oxide hydrochloride, also known as ThioMorpholine-1-oxide HCl, is a compound with potential applications in various scientific research fields. Below is a comprehensive analysis focusing on unique applications:

Stimuli-Responsive Materials

Thiomorpholine oxide-containing polymers can be designed to create stimuli-responsive materials for biological applications. These materials can respond to changes in pH, temperature, or other environmental factors, making them useful in drug delivery systems and tissue engineering .

Biological Applications

The weak acid character of thiomorpholine oxide polymers, with a pKa around 5.6, suggests potential applications in biological environments that require pH-sensitive materials .

Safety And Hazards

Thiomorpholine-1-oxide hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ . It is advised not to breathe dust or vapor, and to avoid getting it in eyes, on skin, or on clothing . It should be stored in a cool, dry, well-ventilated place and the container should be kept tightly closed .

Future Directions

Thiomorpholine and its thio analogue thiomorpholine are moieties with multifaceted roles, and have demonstrated myriad physiological activity . This has made researchers keen and propelled them to explore these privileged scaffolds . A scalable route to generate thiomorpholine from low-cost starting materials is highly desirable . Two new methacrylates derived from thiomorpholine were prepared, indicating potential future directions in the synthesis of new compounds .

properties

IUPAC Name

1,4-thiazinane 1-oxide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NOS.ClH/c6-7-3-1-5-2-4-7;/h5H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNAHTBMMJSMMEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)CCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiomorpholine-1-oxide hydrochloride

CAS RN

76176-87-9
Record name Thiomorpholine, 1-oxide, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76176-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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